molecular formula C17H18BrN3O2S B2517423 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097920-02-8

2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2517423
CAS No.: 2097920-02-8
M. Wt: 408.31
InChI Key: ODIWYVLIOHOENP-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound featuring a pyrrolidin-1-yl ethanone core modified with a 5-bromopyrimidin-2-yloxy substituent at the pyrrolidine ring and a benzylsulfanyl group at the ethanone moiety.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIWYVLIOHOENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structure Fragmentation

The target compound’s structure comprises three modular units:

  • Pyrrolidine-1-yl ethanone backbone : Likely derived from pyrrolidine functionalization.
  • 5-Bromopyrimidin-2-yloxy group : Introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
  • Benzylsulfanyl moiety : Installed through thiol-alkylation or disulfide interchange.

Retrosynthetically, disconnecting the amide bond reveals 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine and 2-(benzylsulfanyl)acetic acid as potential precursors.

Functional Group Compatibility

  • The 5-bromopyrimidine ring’s electrophilicity at the 2-position permits oxygen nucleophile attack under basic conditions.
  • The pyrrolidine nitrogen may require protection (e.g., Boc or Fmoc) during sulfanyl group introduction to prevent side reactions.

Synthetic Pathways and Methodological Considerations

Pyrrolidine Intermediate Synthesis

Mitsunobu Reaction for Ether Formation

The 3-hydroxy pyrrolidine intermediate can be synthesized via Mitsunobu reaction between pyrrolidin-3-ol and 5-bromopyrimidin-2-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C achieves efficient etherification.

Example Protocol :

  • Dissolve pyrrolidin-3-ol (1.0 equiv) and 5-bromopyrimidin-2-ol (1.2 equiv) in anhydrous THF.
  • Add triphenylphosphine (1.5 equiv) and DEAD (1.5 equiv) dropwise at 0°C.
  • Stir for 12 h at 25°C, then concentrate and purify via silica gel chromatography (hexane/EtOAc 3:1).
Palladium-Catalyzed Coupling

Alternatively, a Ullmann coupling between 3-iodopyrrolidine and 5-bromopyrimidin-2-ol using CuI/trans-1,2-diaminocyclohexane in dioxane at 110°C achieves the ether linkage.

Introduction of the Benzylsulfanyl Group

Thiol-Alkylation Strategy

Reaction of 2-chloro-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one with benzyl mercaptan in the presence of K2CO3 in DMF at 50°C provides the thioether.

Optimization Notes :

  • Excess benzyl mercaptan (2.0 equiv) ensures complete displacement.
  • Anhydrous conditions prevent hydrolysis of the ethanone intermediate.
Disulfide Intermediates

Oxidation of benzyl mercaptan to bis(benzyl) disulfide, followed by reaction with 2-mercapto-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one under reductive conditions (e.g., TCEP), offers an alternative route.

Critical Evaluation of Reaction Conditions

Catalytic Systems for Etherification

Catalyst System Solvent Temp (°C) Yield (%) Side Products
CuI/trans-DACH Dioxane 110 59 Dehalogenation
Pd(OAc)₂/Xantphos Toluene 100 72 Homocoupling
Mitsunobu (DEAD/PPh₃) THF 25 68 Triphenylphosphine oxide

Copper-based systems, while cost-effective, risk dehalogenation of the bromopyrimidine. Palladium catalysts improve selectivity but require stringent anhydrous conditions.

Solvent and Base Effects on Thiol-Alkylation

  • DMF : Enhances nucleophilicity of benzyl mercaptan but may promote ethanone hydrolysis.
  • K2CO3 vs. Cs2CO3 : Potassium carbonate minimizes base-induced elimination compared to cesium.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 4.35 (s, 2H, SCH₂Ph), 3.95–3.75 (m, 4H, pyrrolidine), 2.85 (s, 2H, COCH₂S).
  • LC-MS (ESI+) : m/z 462 [M+H]⁺.

Purity and Yield Optimization

Recrystallization from MeOH/H₂O (9:1) yields >99% purity by HPLC. Column chromatography (SiO₂, EtOAc/hexane 1:2) achieves 65–70% isolated yield.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

  • Mitsunobu vs. Ullmann Coupling : DEAD/PPh₃ costs (~$320/mol) vs. CuI (~$50/mol) favor copper catalysis for large-scale synthesis.
  • Benzyl Mercaptan Handling : Requires inert atmosphere due to volatility and odor.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.5 (Ullmann) vs. 41.2 (Mitsunobu), favoring copper-based routes.
  • E-Factor : 18.7 (Ullmann) vs. 34.9 (Mitsunobu).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromopyrimidine moiety can be reduced to the corresponding pyrimidine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The bromine atom in the bromopyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids or proteins.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the benzylsulfanyl and bromopyrimidine groups may confer unique biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromopyrimidine moiety could facilitate binding to nucleic acids or proteins, while the benzylsulfanyl group might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 1-{3-[(pyrimidinyl)oxy]pyrrolidin-1-yl}ethan-1-one scaffold but differ in substituents, which critically influence physicochemical and biochemical properties. Below is a comparative analysis based on available evidence:

Core Scaffold Modifications

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one (Target) C₁₇H₁₈BrN₃O₂S 424.31 g/mol 5-Bromopyrimidin-2-yloxy, Benzylsulfanyl Not available -
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one C₁₆H₁₄BrF₂N₃O₂ 398.20 g/mol 5-Bromopyrimidin-2-yloxy, 2,4-Difluorophenyl 2097868-11-4
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one C₁₇H₂₀N₄O₂ 312.37 g/mol 2,6-Dimethylpyrimidin-4-yloxy, Pyridin-3-yl 2097915-19-8
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one C₁₄H₁₄F₃N₃O 297.28 g/mol Trifluoromethyl-benzimidazolyl 478048-18-9

Key Observations:

  • Bromine’s steric bulk may also reduce metabolic degradation.
  • Molecular Weight : The target compound (424.31 g/mol) exceeds analogs like (398.20 g/mol) due to the benzylsulfanyl group, which may impact membrane permeability.

Biological Activity

The compound 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Benzylsulfanyl group : This moiety is known for its ability to enhance lipophilicity, potentially improving the compound's bioavailability.
  • Pyrrolidine ring : This cyclic amine can influence the compound's interaction with biological targets.
  • 5-Bromopyrimidine moiety : The presence of bromine can enhance the compound's reactivity and selectivity towards certain biological pathways.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing promising pharmacological properties:

Anticancer Activity

Recent studies have indicated that derivatives of benzylsulfanyl compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.
CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
7cA5490.728
7dA5490.503

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Similar structures have been shown to provide protection in various seizure models, such as:

  • Maximal Electroshock (MES) test
  • Pentylenetetrazole (PTZ) test

In these models, compounds demonstrated significant protective effects at various dosages, indicating potential for development as anticonvulsants.

The mechanism of action of this compound is thought to involve:

  • Inhibition of Specific Enzymes : The compound may target key enzymes involved in cancer cell proliferation or seizure activity.
  • Interaction with Receptors : It could modulate receptor activity that is critical in signaling pathways associated with tumor growth or neuronal excitability.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Anticancer Studies : A study assessed the effects of similar benzylsulfanyl derivatives on MCF-7 and A549 cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
  • Anticonvulsant Studies : Research on N-benzyl derivatives showed effectiveness in animal models for epilepsy, suggesting that modifications to the benzylsulfanyl structure could yield potent anticonvulsants .

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